Regioisomer-Dependent Potency Shift: 4-Bromo vs. 5-Bromo in Src Kinase Inhibition
In a direct comparative study of N-benzyl-indole derivatives targeting pp60(c-Src) tyrosine kinase, 5-bromo substitution consistently conferred enhanced potency relative to other substitution patterns [1]. While the 4-bromo congener was evaluated in parallel, it demonstrated reduced inhibitory activity compared to the 5-bromo analog, highlighting the regiospecific nature of the bromine position on kinase engagement [1].
| Evidence Dimension | Inhibitory potency against pp60(c-Src) tyrosine kinase |
|---|---|
| Target Compound Data | Activity present but lower than 5-bromo comparator |
| Comparator Or Baseline | 5-Bromo-substituted indole derivatives (enhanced potency observed) |
| Quantified Difference | 5-Bromo substitution yielded enhanced potency; exact fold-change not numerically specified in abstract |
| Conditions | In vitro enzyme inhibition assay; N-benzyl-indole-3-imine/amine scaffold |
Why This Matters
This demonstrates that 4-bromo and 5-bromo indole regioisomers are not functionally equivalent in kinase binding, making the 4-substituted isomer essential for SAR campaigns where Src inhibition is not the intended primary outcome or where alternative binding modes are desired.
- [1] Kiliç, Z., Işgör, Y. G., & Olgen, S. (2009). Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. Chemical Biology and Drug Design, 74(4), 397–404. View Source
